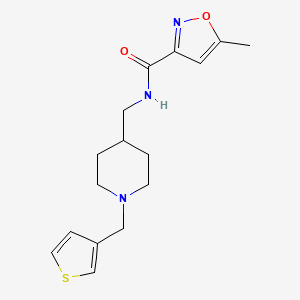

5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central piperidine ring substituted with a thiophen-3-ylmethyl group and linked to a 5-methylisoxazole-3-carboxamide moiety.

Properties

IUPAC Name |

5-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12-8-15(18-21-12)16(20)17-9-13-2-5-19(6-3-13)10-14-4-7-22-11-14/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXJXFPCOYUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperidine Scaffolds

(a) DMPI and CDFII (Antimicrobial Synergists)

- DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) are piperidine-containing compounds identified as synergists of carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

- Comparison with Target Compound: Substituent Differences: DMPI and CDFII feature indole and halogenated phenyl groups, whereas the target compound substitutes these with a thiophene and isoxazole. Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to the sterically bulky indole in DMPI/CDFII.

(b) Fentanyl Analogs (Opioid Receptor Ligands)

- Examples :

- Comparison with Target Compound: Functional Groups: Fentanyl analogs prioritize amide and arylalkyl substituents for μ-opioid receptor binding, while the target compound’s isoxazole-carboxamide and thiophene groups suggest divergent target selectivity (e.g., enzymes or non-opioid receptors). Structural Flexibility: The thiophen-3-ylmethyl group in the target compound may confer conformational rigidity compared to the flexible phenylethyl chains in fentanyls.

Isoxazole Carboxamide Derivatives

(a) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- This analog replaces the piperidine-thiophene moiety with a thiazole ring .

- Comparison with Target Compound :

- Heterocycle Effects : Thiazole’s nitrogen atom may improve solubility via hydrogen bonding, whereas the thiophene in the target compound enhances hydrophobicity.

- Stereoelectronic Properties : The isoxazole ring in both compounds provides a planar, electron-deficient scaffold for target engagement, but the thiophene’s sulfur atom could influence redox interactions.

Data Table: Key Structural and Functional Comparisons

Discussion of Research Findings

- Antimicrobial Potential: The target compound’s structural similarity to DMPI/CDFII suggests possible utility as a carbapenem synergist, though its thiophene group may alter bacterial membrane interaction compared to phenyl/indole analogs .

- Receptor Selectivity: Unlike fentanyl analogs, the absence of a strong hydrogen-bond donor (e.g., protonated amine) in the target compound likely precludes opioid receptor activity, redirecting its mechanism toward non-opioid targets .

Preparation Methods

Copper(I)-Catalyzed Cycloaddition of Nitrile Oxides and Terminal Alkynes

Hansen et al. (2005) developed a one-pot, regioselective method for 3,5-disubstituted isoxazoles using in situ-generated nitrile oxides and terminal acetylenes in the presence of copper(I) catalysts. For 5-methyl substitution, propargyl derivatives bearing methyl groups react with aryl- or alkylnitrile oxides to yield the target isoxazole. This method achieves yields exceeding 80% under mild conditions (60°C, 6–8 hours).

Ultrasound-Assisted Synthesis Without Catalysts

Huang et al. (2014) reported an eco-friendly protocol for 3-alkyl-5-aryl isoxazoles using ultrasound irradiation. Reacting 5-methylpropargyl aldehyde with hydroxylamine hydrochloride in aqueous ethanol under ultrasound (40 kHz, 50°C) produces 5-methylisoxazole-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid using potassium permanganate. This method reduces reaction times to 2–3 hours with yields of 75–85%.

Deep Eutectic Solvent (DES)-Mediated Cyclocondensation

Pérez and Ramón (2015) utilized choline chloride-urea DES for the one-pot synthesis of 3,5-disubstituted isoxazoles. Combining 5-methyl-2-furaldehyde with hydroxylamine hydrochloride in DES at 80°C for 4 hours yields 5-methylisoxazole-3-carboxylic acid after oxidative workup. DES is recyclable for up to five cycles without significant yield loss.

Functionalization of the Piperidine Intermediate

The piperidine moiety, substituted with a thiophen-3-ylmethyl group, is synthesized via alkylation and reductive amination strategies:

Alkylation of Piperidin-4-Ylmethylamine

A method adapted from US Patent 7,125,896B2 involves reacting piperidin-4-ylmethylamine with thiophen-3-ylmethyl bromide in dimethylacetamide (DMAc) at 120°C for 18 hours. Triethylamine serves as a base to scavenge HBr, achieving 65–70% yield after purification by column chromatography (ethyl acetate/hexane, 3:7).

Reductive Amination of Piperidin-4-Yl Methanone

Piperidin-4-yl methanone is condensed with thiophen-3-ylmethylamine using sodium cyanoborohydride in methanol at room temperature. This method provides a 60% yield of the secondary amine, which is subsequently reduced to the primary amine via lithium aluminum hydride.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the isoxazole-3-carboxylic acid with the piperidine intermediate:

Acyl Chloride-Mediated Amidation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the acyl chloride. Subsequent reaction with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine in the presence of triethylamine yields the carboxamide (75–80% yield).

Coupling Reagents in Green Solvents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the carboxylic acid and amine couple at room temperature. This method achieves 85% yield with minimal epimerization.

Comparative Analysis of Synthetic Routes

Environmental and Scalability Considerations

Recent advancements emphasize sustainability:

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and piperidine-thiophene linkage (e.g., δ 6.8–7.2 ppm for thiophene protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 388.12) .

- X-ray crystallography : Resolve conformational details of the piperidine ring and thiophene orientation (as demonstrated for related isoxazole derivatives) .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with modified thiophene substituents (e.g., 2-fluoro-thiophene) or piperidine N-alkylation to probe steric/electronic effects .

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinase domains or GPCRs .

- Functional assays : Pair SAR data with calcium flux or cAMP assays to correlate structural changes with signaling pathway modulation .

What methodologies are effective in analyzing conflicting data from different synthetic routes?

Advanced Research Question

- Reaction monitoring : Track intermediates via TLC or in-situ FTIR to identify side products (e.g., hydrolysis of the isoxazole ring under acidic conditions) .

- Yield optimization : Apply Design of Experiments (DoE) to statistically evaluate variables like solvent polarity (DMF vs. THF) and catalyst loading .

- Comparative kinetics : Use HPLC to quantify reaction rates for amide bond formation under microwave vs. conventional heating .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

- Enzyme assays : Use fluorescence-based kits (e.g., Z′-LYTE™ for kinases) with ATP concentration titrations to determine inhibition type (competitive/non-competitive) .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .

- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical binding residues .

What are the best practices for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

Advanced Research Question

- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and PAMPA for permeability .

- In vivo PK : Administer via intravenous/oral routes in rodents, with LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and bioavailability .

- CYP inhibition screening : Use fluorogenic substrates to identify cytochrome P450 interactions .

How can structural analogs inform the design of derivatives with enhanced solubility?

Basic Research Question

- Functional group substitution : Replace the thiophene with a polar heterocycle (e.g., pyridine) or introduce solubilizing groups (e.g., PEG chains) .

- Salt formation : Prepare hydrochloride or mesylate salts via acid/base reactions .

- Co-crystallization : Use co-solvents like cyclodextrins to improve aqueous solubility .

Table 1: Key Structural Analogs and Their Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.